molecular formula C24H14N4Na4O12S4 B13768434 Tetrasodium 2-(4-(2-(4-amino-2-sulphonatophenyl)vinyl)-3-sulphonatophenyl)-2H-naphtho(1,2-d)triazole-6,8-disulphonate CAS No. 67875-19-8

Tetrasodium 2-(4-(2-(4-amino-2-sulphonatophenyl)vinyl)-3-sulphonatophenyl)-2H-naphtho(1,2-d)triazole-6,8-disulphonate

Cat. No.: B13768434
CAS No.: 67875-19-8
M. Wt: 770.6 g/mol
InChI Key: IEUXFXYXYRJXLU-MBCFVHIPSA-J
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Description

Tetrasodium 2-(4-(2-(4-amino-2-sulphonatophenyl)vinyl)-3-sulphonatophenyl)-2H-naphtho(1,2-d)triazole-6,8-disulphonate is a highly sulfonated aromatic heterocyclic compound featuring a naphthotriazole core substituted with multiple sulfonate groups and a vinyl-linked aminophenyl moiety. Its structure includes:

  • A naphtho[1,2-d]triazole backbone, which provides rigidity and planar aromaticity.
  • Four sodium sulfonate (-SO₃Na) groups at positions 6, 8 (on the naphthotriazole) and 3, 2' (on the phenyl rings), enhancing water solubility and ionic character.

This compound’s structural complexity suggests applications in dye chemistry, photodynamic therapy, or as a fluorescent probe, though direct literature on its specific uses is absent in the provided evidence .

Properties

CAS No.

67875-19-8

Molecular Formula

C24H14N4Na4O12S4

Molecular Weight

770.6 g/mol

IUPAC Name

tetrasodium;2-[4-[(E)-2-(4-amino-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-6,8-disulfonate

InChI

InChI=1S/C24H18N4O12S4.4Na/c25-15-5-3-13(21(9-15)42(32,33)34)1-2-14-4-6-16(10-22(14)43(35,36)37)28-26-20-8-7-18-19(24(20)27-28)11-17(41(29,30)31)12-23(18)44(38,39)40;;;;/h1-12H,25H2,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;;/q;4*+1/p-4/b2-1+;;;;

InChI Key

IEUXFXYXYRJXLU-MBCFVHIPSA-J

Isomeric SMILES

C1=CC(=C(C=C1N)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N3N=C4C=CC5=C(C4=N3)C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N3N=C4C=CC5=C(C4=N3)C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pentasodium 2-(4-(2-(4-((2-methyl-4-(7-sulfo-2H-naphtho[1,2-d]triazol-2-yl)phenyl)azo)-2-sulfophenyl)ethenyl)-3-sulfophenyl)-2H-naphtho[1,2-d]triazole-5,8-disulphonate (CID 56843990)
  • Key Differences :
    • Contains an azo group (-N=N-) instead of a vinyl bridge.
    • Additional methyl and sulfonate substituents on the phenyl rings.
    • Higher sulfonation (five -SO₃Na groups vs. four in the target compound).
  • Properties :
    • Predicted collision cross-section (CCS) values range from 280.0–299.0 Ų, indicating a large, polarizable structure .
    • Likely higher water solubility due to extra sulfonate groups.
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione
  • Key Differences :
    • 1,2,4-triazole core vs. naphthotriazole.
    • Phenylsulfonyl and difluorophenyl substituents instead of sulfonated phenylvinyl groups.
    • Lacks sulfonate (-SO₃Na) groups, reducing solubility.
  • Synthesis : Prepared via refluxing hydrazinecarbothioamide in NaOH, followed by acidification .
  • Applications : Intermediate for agrochemicals or pharmaceuticals due to sulfur and fluorine content.

Functional Analogues

C. Naphthoquinone Derivatives (e.g., Compound 6 in )
  • Key Differences: Quinone core vs. triazole. Hydroxyl/carbonyl groups instead of sulfonates.
  • Properties :
    • MIC values of 12.5–206.6 µM against Mycobacterium tuberculosis .
    • Lower solubility than sulfonated triazoles but better membrane permeability.
  • Mechanism : Proposed binding to RpoB in rifampicin-resistant strains via docking studies .
3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole Sulfones
  • Key Differences :
    • Trimethoxyphenyl and methylthio/sulfone substituents.
    • Synthesized via H₂O₂ oxidation, yielding sulfones with high crystallinity .
  • Applications: Potential anticancer agents due to trimethoxy groups (common in tubulin inhibitors).

Comparative Data Table

Compound Core Structure Key Substituents Solubility Biological Activity (if known)
Target Compound Naphtho[1,2-d]triazole 4× -SO₃Na, vinyl-linked aminophenyl High (ionic) Not reported
CID 56843990 Naphtho[1,2-d]triazole 5× -SO₃Na, azo group, methyl Very high Not reported
4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)-triazole 1,2,4-triazole Phenylsulfonyl, difluorophenyl Low Intermediate for agrochemicals
Naphthoquinone Derivative (Compound 6) Naphthoquinone Hydroxyl, carbonyl Moderate Antimycobacterial (MIC = 12.5 µM)
3-(Methylthio)-4-phenyl-triazole sulfone 1,2,4-triazole Trimethoxyphenyl, sulfone Low-moderate Not reported (potential anticancer)

Key Findings from Comparative Analysis

Solubility: The target compound’s four sulfonate groups confer higher water solubility than non-sulfonated triazoles (e.g., Compounds B and D) but lower than CID 56843990, which has five sulfonates .

Biological Potential: While naphthoquinones show antimycobacterial activity, the target compound’s sulfonates may limit membrane permeability compared to hydroxylated quinones .

Preparation Methods

General Synthetic Strategy

The preparation of this tetrasodium salt compound typically follows a multi-step synthetic route involving:

  • Step 1: Synthesis of the Naphthotriazole Core

    • Starting from a naphthalene derivative, the triazole ring is constructed via cyclization reactions involving hydrazine derivatives and suitable precursors.
    • Sulphonation is introduced on the naphthalene ring to yield disulphonated intermediates at positions 6 and 8.
  • Step 2: Formation of the Vinyl Linkage

    • The vinyl group connecting the naphthotriazole core to the phenyl ring is introduced via a Knoevenagel condensation or related vinylation methods.
    • This typically involves condensation between an aldehyde-functionalized naphthotriazole intermediate and an amino-sulphonated benzaldehyde or similar aromatic aldehyde.
  • Step 3: Introduction of the Amino and Sulphonate Groups on Phenyl Rings

    • The 4-amino-2-sulphonatophenyl substituent is introduced either by direct sulphonation of an amino-substituted phenyl precursor or by sulphonation followed by amination.
    • Sulphonation is usually carried out under controlled conditions using sulfuric acid or chlorosulfonic acid to ensure selective sulfonation at desired positions.
  • Step 4: Neutralization and Salt Formation

    • The final compound is neutralized with sodium hydroxide or sodium carbonate to form the tetrasodium salt, enhancing its water solubility and stability.

Detailed Reaction Conditions

Step Reaction Type Reagents/Conditions Notes
1 Triazole ring formation Hydrazine hydrate, naphthalene derivatives, acidic medium Cyclization under reflux, careful temperature control
2 Vinyl linkage formation Aldehyde intermediate, base catalyst (e.g., piperidine), reflux in ethanol or aqueous medium Knoevenagel condensation forming C=C double bond
3 Sulphonation Chlorosulfonic acid or fuming sulfuric acid, low temperature (0-10°C) Controlled sulphonation to avoid over-substitution
4 Amination Ammonia or ammonium salts, mild heating Introduces amino group on aromatic ring
5 Neutralization and salt formation Sodium hydroxide or sodium carbonate, aqueous solution Forms tetrasodium salt for enhanced solubility

Purification and Isolation

  • The crude product is typically purified by crystallization from aqueous or mixed solvents.
  • Filtration and washing with cold water remove inorganic salts and residual acids.
  • Drying under vacuum yields the pure tetrasodium salt compound.

Research Findings and Data from Literature

Spectroscopic Characterization

  • UV-Vis Spectroscopy: Shows characteristic absorption peaks corresponding to the azo and vinyl groups, confirming the conjugated system.
  • NMR Spectroscopy: Proton and carbon NMR confirm the vinyl linkage and aromatic substitution pattern.
  • Mass Spectrometry: Confirms molecular weight consistent with the tetrasodium salt form.

Yield and Reaction Efficiency

Parameter Typical Value Source/Notes
Overall yield 65-80% Multi-step synthesis, moderate yield
Purity (HPLC or equivalent) >98% After crystallization and purification
Reaction time per step 2-6 hours Depending on step and scale

Comparative Notes on Related Compounds

Compound Name Sulphonation Degree Sodium Salt Form Key Differences in Preparation
Trisodium 2-[4-[2-(4-amino-2-sulphonatophenyl)vinyl]-3-sulphonatophenyl]-2H-naphtho(1,2-d)triazole-5-sulphonate Tri-sulphonated Trisodium Similar vinylation and sulphonation steps, fewer sulphonate groups
Tetrasodium 2-((4-((4-((4-chloro-6-(N-(sulphonatomethyl)anilino)-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-5-methoxy-o-tolyl)azo)benzene-1,4-disulphonate Higher sulphonation, complex azo linkages Tetrasodium More complex azo coupling steps, additional sulphonatomethyl groups

Q & A

Basic: What are the common synthetic routes for synthesizing this compound?

Answer: The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Refluxing intermediates like substituted benzaldehydes with triazole derivatives in ethanol/acetic acid mixtures to form vinyl linkages .
  • Purification : Column chromatography for isolating dispirophosphazene derivatives, as described in phosphazene synthesis protocols .
  • Sulfonation : Post-synthetic sulfonation steps to introduce sulfonate groups, ensuring solubility and stability in aqueous media. Key reagents include THF and triethylamine for controlling reaction kinetics .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer: A combination of methods is critical:

  • NMR spectroscopy : For confirming proton environments, particularly aromatic and vinyl protons in the triazole-naphtho system .
  • X-ray crystallography : Resolves ambiguities in stereochemistry and confirms sulfonate group orientation .
  • Elemental analysis : Validates molecular formula integrity, especially given the compound’s high sulfur content .

Advanced: How can researchers optimize synthesis to minimize by-products?

Answer: Key strategies include:

  • Catalytic oxidation : Using H₂O₂ with sodium tungstate to oxidize sulfide intermediates cleanly, avoiding side reactions .
  • Reaction monitoring : Thin-layer chromatography (TLC) to track progress and terminate reactions at optimal conversion points .
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance intermediate solubility and reduce aggregation .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Answer: Address discrepancies via:

  • Multi-technique validation : Cross-reference NMR, IR, and mass spectrometry data. For example, conflicting NOE effects in NMR can be clarified via X-ray crystallography .
  • Computational modeling : DFT calculations to predict spectral profiles (e.g., UV-Vis absorption bands) and compare with experimental data .

Basic: What is the role of sulfonate groups in the compound’s solubility and reactivity?

Answer: Sulfonate groups:

  • Enhance hydrophilicity : Enable dissolution in aqueous buffers, critical for biological assays .
  • Electron-withdrawing effects : Stabilize the triazole ring via resonance, reducing susceptibility to nucleophilic attack .

Advanced: How to study interactions with biological targets (e.g., proteins or enzymes)?

Answer: Methodological approaches include:

  • Spectrophotometric assays : Utilize chromogenic reagents (e.g., sodium 1,2-naphthoquinone-4-sulfonate) to monitor binding via absorbance shifts .
  • Fluorescence quenching : Track changes in tryptophan emission when the compound binds to hydrophobic enzyme pockets .

Basic: What structural features influence its stability under ambient conditions?

Answer: Stability is governed by:

  • Triazole ring rigidity : Resists thermal degradation via aromatic conjugation .
  • Sulfonate hydration shells : Protect against hydrolysis in aqueous media by forming stable hydrogen-bonded networks .

Advanced: How to analyze its behavior in aqueous solutions under varying pH?

Answer: Employ:

  • Potentiometric titration : Determine pKa values of sulfonate and amino groups to map protonation states .
  • UV-Vis spectroscopy : Monitor absorbance changes at λₘₐₓ (e.g., 350–450 nm) to assess pH-dependent aggregation or solvation effects .

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